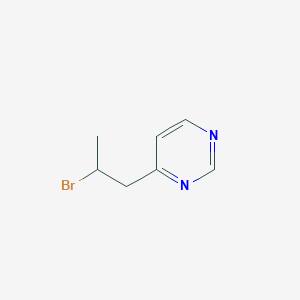

4-(2-Bromopropyl)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9BrN2 |

|---|---|

Molecular Weight |

201.06 g/mol |

IUPAC Name |

4-(2-bromopropyl)pyrimidine |

InChI |

InChI=1S/C7H9BrN2/c1-6(8)4-7-2-3-9-5-10-7/h2-3,5-6H,4H2,1H3 |

InChI Key |

YNSYPXCBJGKJOW-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=NC=NC=C1)Br |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 2 Bromopropyl Pyrimidine

Nucleophilic Substitution Reactions of the Bromopropyl Moiety

The 2-bromopropyl group attached to the pyrimidine (B1678525) ring is a primary site for nucleophilic attack, given the electrophilic nature of the carbon atom bonded to the bromine.

Intramolecular reactions involving the bromopropyl side chain can lead to the formation of fused heterocyclic systems, which are scaffolds of interest in drug discovery. One notable pathway involves the cyclization of a derivative of 4-(2-bromopropyl)pyrimidine. Specifically, the reaction of 4-(2-bromopropyl)pyrimidine with thiourea (B124793) has been shown to yield 7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one. This transformation proceeds through an initial intermolecular substitution of the bromine with the sulfur of thiourea, followed by an intramolecular cyclization and subsequent hydrolysis to form the fused bicyclic product.

Another significant intramolecular cyclization is observed in the synthesis of 2,3-dihydro-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one. This reaction also utilizes a derivative of 4-(2-bromopropyl)pyrimidine, highlighting a versatile pathway to constructing thiazolopyrimidine systems. The general mechanism involves the nucleophilic attack of a sulfur-containing group on the bromopropyl chain, leading to the formation of a five-membered thiazole (B1198619) ring fused to the pyrimidine core.

Further research has demonstrated the formation of 7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one from related precursors, indicating that the substitution pattern on the pyrimidine ring can influence the final product. The conditions for these cyclizations, such as the choice of solvent and base, are critical in directing the reaction towards the desired fused heterocycle.

The bromine atom on the propyl side chain is susceptible to intermolecular nucleophilic substitution by a variety of nucleophiles. These reactions provide a straightforward method for introducing diverse functional groups at this position. For instance, reaction with amines can lead to the corresponding amino-substituted pyrimidines, while reaction with alkoxides or thiolates can introduce ether or thioether linkages, respectively.

While specific studies detailing a wide range of nucleophiles with 4-(2-bromopropyl)pyrimidine are not extensively documented in the provided search results, the fundamental principles of SN1 and SN2 reactions apply. The secondary nature of the carbon bearing the bromine suggests that both mechanisms could be operative, depending on the nucleophile, solvent, and reaction conditions. Research on analogous compounds, such as 2-(pyrimidin-2-ylthio)propanoic acid derivatives, shows successful substitution of a bromine atom with various amines, leading to the formation of new C-N bonds.

| Nucleophile | Product | Reaction Type |

| Thiourea | 7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one | Intramolecular Cyclization |

| Amines | Amino-substituted pyrimidine derivatives | Intermolecular Substitution |

| Alkoxides | Ether-linked pyrimidine derivatives | Intermolecular Substitution |

| Thiolates | Thioether-linked pyrimidine derivatives | Intermolecular Substitution |

Pyrimidine Ring Reactivity

The pyrimidine ring is an electron-deficient heterocycle, which dictates its reactivity towards electrophilic and nucleophilic reagents.

The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring generally deactivates it towards electrophilic aromatic substitution. Such reactions typically require harsh conditions and often result in low yields. The substituent at the 4-position, the 2-bromopropyl group, is weakly activating and will influence the position of any potential electrophilic attack.

Regioselectivity in the functionalization of the pyrimidine ring is a critical aspect of its chemistry. While electrophilic substitution is challenging, nucleophilic aromatic substitution (SNAr) is a more common reaction pathway for pyrimidines, especially if a good leaving group is present on the ring. In the case of 4-(2-bromopropyl)pyrimidine, the ring itself does not have a typical leaving group for SNAr.

However, functionalization can be achieved through other means, such as lithiation followed by quenching with an electrophile. The regioselectivity of such reactions would be influenced by the directing effects of both the ring nitrogens and the C-4 substituent. There is a lack of specific studies on the regioselective functionalization of the pyrimidine ring in 4-(2-bromopropyl)pyrimidine in the provided search results.

Cross-Coupling Chemistry Involving the Bromine Atom

The bromine atom in the 2-bromopropyl side chain is not directly attached to the aromatic ring, and therefore, it is not suitable for standard cross-coupling reactions like Suzuki, Heck, or Sonogashira, which typically require an aryl or vinyl halide. These reactions are predicated on the oxidative addition of a metal catalyst to a C(sp2)-X bond.

For a C(sp3)-Br bond as in 4-(2-bromopropyl)pyrimidine, different types of cross-coupling reactions, such as Kumada or Negishi couplings involving alkyl halides, could potentially be employed. These reactions are known to form carbon-carbon bonds with alkyl electrophiles. However, there is a notable absence of specific literature detailing the application of such cross-coupling reactions to 4-(2-bromopropyl)pyrimidine in the provided search results. The focus of the available research appears to be more on the nucleophilic substitution and cyclization reactions of the side chain.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. While the Suzuki-Miyaura coupling of aryl and vinyl halides is well-established, the use of alkyl halides, particularly secondary ones like 4-(2-bromopropyl)pyrimidine, presents distinct challenges.

The primary difficulty arises from two competing processes: slow oxidative addition of the C(sp³)–Br bond to the palladium(0) catalyst and the propensity for β-hydride elimination from the alkyl-palladium intermediate. β-hydride elimination is a decomposition pathway that leads to the formation of an alkene and a palladium hydride species, which can result in the reduction of the starting halide and the formation of undesired byproducts.

For 4-(2-bromopropyl)pyrimidine, the expected Suzuki-Miyaura coupling reaction would involve the reaction with an organoboron reagent (e.g., a boronic acid or boronic ester) to form a new carbon-carbon bond at the 2-position of the propyl chain.

Hypothetical Reaction Scheme:

To favor the desired cross-coupling product over elimination and other side reactions, specific catalytic systems have been developed for Suzuki-Miyaura reactions of alkyl halides. These systems often employ bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands. These ligands can promote the rate of oxidative addition and reductive elimination relative to β-hydride elimination.

Table 1: Potential Catalytic Systems for Suzuki-Miyaura Coupling of 4-(2-Bromopropyl)pyrimidine

| Catalyst Precursor | Ligand | Base | Solvent | Potential Outcome |

| Pd(OAc)₂ | SPhos, XPhos, or RuPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Formation of the desired coupled product, with potential for elimination byproducts. |

| Pd₂(dba)₃ | cataCXium® A, JohnPhos | K₂CO₃, NaOtBu | THF, DME | May improve yields and minimize side reactions due to the specialized ligand. |

Due to the lack of specific literature on 4-(2-bromopropyl)pyrimidine, the yields and optimal conditions for its Suzuki-Miyaura coupling remain speculative. However, based on studies with other secondary alkyl bromides, it is anticipated that the reaction would require carefully optimized conditions to achieve synthetically useful yields. The electronic properties of the boronic acid coupling partner would also influence the reaction outcome, with electron-rich boronic acids potentially leading to better yields. mdpi.com

Sonogashira and Stille Coupling Applications

Similar to the Suzuki-Miyaura coupling, the Sonogashira and Stille reactions are powerful palladium-catalyzed cross-coupling methods for C-C bond formation. However, their application with secondary alkyl halides like 4-(2-bromopropyl)pyrimidine is also challenging.

Sonogashira Coupling:

The Sonogashira coupling typically involves the reaction of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. wikipedia.org The direct Sonogashira coupling of alkyl halides is less common but has been reported. For 4-(2-bromopropyl)pyrimidine, the reaction would aim to introduce an alkynyl group at the secondary carbon of the propyl chain.

A significant challenge in the Sonogashira coupling of secondary alkyl halides is the competitive reaction of the base with the alkyl halide, leading to elimination. Furthermore, the reaction conditions must be carefully controlled to avoid homocoupling of the alkyne (Glaser coupling).

Stille Coupling:

The Stille coupling utilizes an organotin reagent as the coupling partner for the organic halide. nrochemistry.com One of the main advantages of the Stille reaction is the tolerance of a wide range of functional groups. However, the coupling of unactivated secondary alkyl halides is known to be difficult. The transmetalation step in the Stille catalytic cycle is often slow for alkyl groups, and β-hydride elimination can still be a competing pathway.

The use of specific ligands and additives, such as Cu(I) salts, can sometimes accelerate the Stille coupling of challenging substrates. For 4-(2-bromopropyl)pyrimidine, a successful Stille coupling would depend on finding a catalytic system that promotes the desired cross-coupling over competing pathways.

Table 2: Potential Conditions for Sonogashira and Stille Coupling of 4-(2-Bromopropyl)pyrimidine

| Reaction | Coupling Partner | Catalyst System | Base/Additive | Potential Challenges |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄ / CuI | Et₃N, DIPA | Elimination, Glaser homocoupling |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | LiCl, CuI (additives) | Slow transmetalation, β-hydride elimination |

Given the challenges associated with these reactions for secondary alkyl halides, it is likely that alternative synthetic routes that avoid the direct coupling of the C(sp³)–Br bond would be considered for the synthesis of the corresponding alkynylated or arylated/vinylated products.

Uncommon Reaction Pathways

Beyond traditional cross-coupling reactions, the structure of 4-(2-bromopropyl)pyrimidine allows for the exploration of less common reaction pathways.

Carbon-carbon bond cleavage reactions are relatively rare in synthetic organic chemistry but can be induced under specific conditions, often involving transition metals or radical intermediates. In the context of 4-(2-bromopropyl)pyrimidine, C-C bond cleavage could potentially occur within the propyl side chain.

For instance, under radical conditions, the formation of a radical at the 2-position of the propyl chain could be followed by fragmentation. However, this would likely require a significant driving force, such as the formation of a stable radical or molecule.

Another possibility involves transition metal-catalyzed C-C bond activation. While challenging, certain metal complexes are known to insert into C-C bonds, particularly in strained systems or molecules with directing groups. The pyrimidine ring in 4-(2-bromopropyl)pyrimidine could potentially act as a directing group, facilitating the interaction of a metal center with the C-C bonds of the propyl chain. However, without experimental data, such pathways remain speculative.

Rearrangement reactions involve the migration of an atom or group within a molecule. For 4-(2-bromopropyl)pyrimidine, potential rearrangements could be initiated by the formation of a carbocation or a radical at the 2-position of the propyl chain.

For example, treatment with a Lewis acid could promote the formation of a secondary carbocation. This carbocation could then potentially undergo a 1,2-hydride shift to form a more stable tertiary carbocation if an appropriate substituent were present, or it could lead to rearrangement of the pyrimidine ring itself, although the latter is less likely under these conditions.

The Dimroth rearrangement is a well-known isomerization of certain nitrogen-containing heterocycles, but it typically involves the opening and closing of the heterocyclic ring and is not directly applicable to the alkyl side chain of 4-(2-bromopropyl)pyrimidine. nih.gov

Kinetic and Thermodynamic Aspects of Reactions

The kinetics and thermodynamics of the reactions involving 4-(2-bromopropyl)pyrimidine are crucial for understanding and predicting its reactivity.

Kinetics:

The rates of the palladium-catalyzed coupling reactions are highly dependent on the nature of the catalyst, ligands, base, and solvent. For the Suzuki-Miyaura, Sonogashira, and Stille couplings of this secondary alkyl bromide, the rate-determining step is often the oxidative addition of the C-Br bond to the palladium(0) complex. The use of bulky, electron-rich ligands is known to accelerate this step.

The rate of the competing β-hydride elimination is also a critical factor. The conformational flexibility of the propyl chain and the steric environment around the palladium center in the alkyl-palladium intermediate will influence the rate of this undesired pathway.

Thermodynamics:

For C-C bond cleavage and rearrangement reactions, the thermodynamic stability of the products relative to the starting material is a key consideration. These reactions are generally more likely to occur if they lead to the formation of more stable molecules, for example, through the relief of ring strain or the formation of a conjugated system. The energetics of diazines, including pyrimidine, have been studied, providing a basis for understanding the stability of the pyrimidine core. umsl.edu

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for the structural analysis of 4-(2-Bromopropyl)pyrimidine, providing detailed information about the connectivity and spatial arrangement of atoms.

The presence of a chiral center at the second carbon of the propyl group in 4-(2-Bromopropyl)pyrimidine necessitates the use of advanced NMR techniques to assign its absolute or relative stereochemistry. While one-dimensional ¹H and ¹³C NMR spectra confirm the basic carbon-hydrogen framework, more sophisticated methods are required to differentiate between enantiomers or diastereomers.

Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space correlations between protons. For derivatives of 4-(2-Bromopropyl)pyrimidine with other stereocenters, NOE data can be crucial in establishing the relative stereochemistry by observing proximity between specific protons.

In cases where enantiomeric differentiation is required, chiral derivatizing agents (CDAs) are often employed. researchgate.net The reaction of 4-(2-Bromopropyl)pyrimidine with a chiral agent, such as Mosher's acid, results in the formation of diastereomers. These diastereomers exhibit distinct chemical shifts in their NMR spectra, allowing for the determination of the enantiomeric excess and, in many cases, the assignment of absolute configuration by analyzing the differential shielding effects of the CDA on the protons near the chiral center. researchgate.net Advanced coupling constant analysis, including the measurement of long-range proton-carbon coupling constants (J-HMBC), can also provide conformational information that aids in stereochemical assignment. ipb.pt

| NMR Technique | Application for 4-(2-Bromopropyl)pyrimidine |

| ¹H NMR | Provides information on the chemical environment and connectivity of protons. |

| ¹³C NMR | Determines the number and type of carbon atoms. |

| COSY | Establishes proton-proton coupling networks within the propyl chain and pyrimidine (B1678525) ring. |

| HSQC/HMQC | Correlates protons to their directly attached carbon atoms. |

| HMBC | Reveals long-range correlations between protons and carbons, confirming the attachment of the propyl group to the pyrimidine ring. ipb.pt |

| NOESY | Determines the spatial proximity of protons, aiding in the assignment of relative stereochemistry in derivatives. |

| Chiral Derivatizing Agents | Creates diastereomers with distinct NMR spectra for the assignment of absolute configuration. researchgate.net |

In-situ NMR spectroscopy is a powerful technique for monitoring chemical reactions in real-time, providing valuable insights into reaction kinetics, intermediates, and mechanisms. While specific in-situ NMR studies on the synthesis or reactions of 4-(2-Bromopropyl)pyrimidine are not extensively documented in the literature, the principles of this technique can be applied to understand its formation and reactivity.

For instance, monitoring the synthesis of 4-(2-Bromopropyl)pyrimidine from a suitable precursor would allow for the direct observation of the consumption of starting materials and the appearance of the product signal. This can help in optimizing reaction conditions such as temperature, reaction time, and catalyst loading. Furthermore, the detection of any transient intermediates could help elucidate the reaction mechanism.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical tool for confirming the elemental composition of 4-(2-Bromopropyl)pyrimidine and for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry provides an exact mass measurement, which can be used to determine the elemental formula of 4-(2-Bromopropyl)pyrimidine with high confidence. Under electron impact (EI) or electrospray ionization (ESI), the molecule will fragment in a predictable manner, and the analysis of these fragments provides a "fingerprint" that confirms the structure.

The fragmentation of halogenated pyrimidines has been studied, and these studies can inform the expected fragmentation pattern of 4-(2-Bromopropyl)pyrimidine. nih.gov The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). miamioh.edu

Key fragmentation pathways for 4-(2-Bromopropyl)pyrimidine would likely include:

Loss of the bromine radical (•Br): This would lead to a prominent fragment ion corresponding to the [M-Br]⁺ cation.

Alpha-cleavage: Fission of the C-C bond adjacent to the pyrimidine ring, resulting in the formation of a stable pyrimidinyl-methyl cation or related fragments.

McLafferty rearrangement (if applicable): Although less likely for this specific structure, it is a common fragmentation pathway for molecules containing a carbonyl group and a gamma-hydrogen.

Fragmentation of the pyrimidine ring: At higher energies, the pyrimidine ring itself can break apart, yielding characteristic smaller fragments. sapub.orgresearchgate.netnih.gov

A plausible fragmentation scheme is outlined in the table below:

| m/z Value (relative) | Proposed Fragment Structure | Fragmentation Pathway |

| 200/202 | [C₇H₉BrN₂]⁺ | Molecular Ion (M⁺) |

| 121 | [C₇H₉N₂]⁺ | Loss of •Br from the molecular ion. |

| 79/81 | [Br]⁺ | Bromine cation. |

| Various smaller fragments | Fragments of the pyrimidine ring and propyl chain. | Further fragmentation of larger ions. |

Vibrational Spectroscopy (IR and Raman)

The IR and Raman spectra of 4-(2-Bromopropyl)pyrimidine will exhibit characteristic absorption bands corresponding to the vibrations of the pyrimidine ring and the bromopropyl substituent. The pyrimidine ring has several characteristic vibrational modes, including ring stretching, in-plane bending, and out-of-plane bending vibrations. nih.goviitm.ac.incdnsciencepub.comcore.ac.ukresearchgate.net

The C-H stretching vibrations of the aromatic pyrimidine ring are typically observed in the region of 3000-3100 cm⁻¹. The C-H stretching vibrations of the aliphatic propyl group will appear in the 2850-3000 cm⁻¹ region. The C=N and C=C stretching vibrations within the pyrimidine ring give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected to produce a strong absorption in the lower frequency "fingerprint" region of the IR spectrum, typically between 500 and 700 cm⁻¹.

The Raman spectrum will provide complementary information. Aromatic ring vibrations often give rise to strong Raman signals. americanpharmaceuticalreview.com The combination of IR and Raman spectroscopy provides a detailed molecular fingerprint that can be used for identification and to confirm the presence of the key functional groups within 4-(2-Bromopropyl)pyrimidine.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-3000 | IR, Raman |

| C=N/C=C Ring Stretch | 1400-1600 | IR, Raman |

| C-H In-plane Bend | 1000-1300 | IR |

| C-H Out-of-plane Bend | 700-900 | IR |

| C-Br Stretch | 500-700 | IR |

X-ray Crystallography

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method is indispensable for determining the exact molecular structure, bond lengths, bond angles, and intermolecular interactions that govern the solid-state properties of a compound.

While specific crystallographic data for 4-(2-bromopropyl)pyrimidine is not publicly available, the principles of its structural determination can be understood by examining related pyrimidine derivatives. The crystal structure of a compound reveals not only the connectivity of atoms but also the preferred conformation of the molecule in the solid state. For 4-(2-bromopropyl)pyrimidine, this would include the rotational position of the bromopropyl group relative to the pyrimidine ring.

The supramolecular structure, which describes how molecules are arranged in the crystal lattice, is dictated by non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking. In pyrimidine derivatives, the nitrogen atoms of the pyrimidine ring are common acceptors for hydrogen bonds, playing a crucial role in the formation of specific supramolecular assemblies. For instance, in co-crystals of 2-amino-4,6-dimethoxypyrimidine with fumaric acid, N-H···O and O-H···N hydrogen bonds are key interactions that define the crystal packing. Similarly, in other substituted pyrimidines, C-H···N and C-H···S contacts can contribute to the stability of the three-dimensional framework. The presence of the bromine atom in 4-(2-bromopropyl)pyrimidine introduces the possibility of halogen bonding, where the bromine atom acts as an electrophilic region (a σ-hole) and can interact with nucleophilic sites on adjacent molecules.

A representative example of a structural analysis of a substituted pyrimidine is the study of pyrazolo[3,4-d]pyrimidine derivatives. X-ray diffraction of these compounds provided detailed insights into their molecular geometry and the intermolecular interactions, such as hydrogen bonds, that lead to the formation of their supramolecular structures.

Table 1: Representative Crystallographic Data for a Substituted Pyrimidine Derivative (Hypothetical Data for Illustrative Purposes)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 1334.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.502 |

| R-factor | 0.045 |

This table presents hypothetical data to illustrate the type of information obtained from an X-ray crystallography experiment.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. The study of polymorphism is therefore of critical importance in the pharmaceutical and materials science fields.

The analysis of crystal packing reveals how molecules are arranged in the crystal lattice, which is fundamental to understanding and predicting the occurrence of polymorphism. The specific intermolecular interactions present in the crystal structure of 4-(2-bromopropyl)pyrimidine would determine its packing efficiency and the likelihood of forming different polymorphic forms under various crystallization conditions. The interplay of hydrogen bonds, halogen bonds, and van der Waals forces would direct the assembly of the molecules into a specific three-dimensional architecture.

Hyphenated Analytical Techniques for Purity and Identity Confirmation (e.g., LC/MS, GC/MS)

Hyphenated analytical techniques, which combine a separation method with a detection method, are essential for confirming the purity and identity of chemical compounds. Liquid chromatography-mass spectrometry (LC/MS) and gas chromatography-mass spectrometry (GC/MS) are two of the most powerful and widely used hyphenated techniques in chemical analysis.

For a compound like 4-(2-bromopropyl)pyrimidine, these techniques provide both retention time data from the chromatography component, which is characteristic of the compound under specific conditions, and mass spectral data, which gives information about the molecular weight and fragmentation pattern of the molecule.

A general approach for the analysis of pyrimidine derivatives using LC/MS/MS has been developed for the diagnosis of metabolic disorders, demonstrating the versatility of this technique for quantifying a wide range of related compounds. For brominated compounds, specific LC-MS methods have been developed that take advantage of the isotopic signature of bromine (79Br and 81Br occur in an approximate 1:1 ratio), which results in a characteristic pattern in the mass spectrum, aiding in the identification of bromine-containing fragments.

Table 2: Representative Parameters for LC/MS Analysis of a Brominated Pyrimidine Derivative (Hypothetical)

| Parameter | Condition |

| LC System | |

| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |

| Scan Range (m/z) | 50 - 500 |

| Capillary Voltage | 3500 V |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

This table provides a hypothetical set of parameters for an LC/MS method suitable for the analysis of 4-(2-bromopropyl)pyrimidine.

GC/MS is another valuable technique for the analysis of volatile and thermally stable compounds. For 4-(2-bromopropyl)pyrimidine, a suitable GC method would involve separation on a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer would then detect the eluted compound, providing a mass spectrum that can be compared to spectral libraries for identification. The fragmentation pattern observed in the mass spectrum is often unique to the molecule and can be used to elucidate its structure. For instance, the analysis of brominated flame retardants by high-resolution GC/MS demonstrates the capability of this technique to separate and identify complex mixtures of brominated compounds.

The selection of the appropriate technique, either LC/MS or GC/MS, would depend on the physicochemical properties of 4-(2-bromopropyl)pyrimidine, such as its polarity, volatility, and thermal stability. In either case, these hyphenated methods are indispensable for establishing the purity profile and confirming the chemical identity of the synthesized compound.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic behavior and geometric parameters of pyrimidine (B1678525) derivatives. nih.govresearchgate.net

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov Studies on related pyrimidine compounds often utilize the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with basis sets like 6-31+G(d,p) or 6-311++G to optimize molecular geometry and predict thermodynamic properties. nih.govnih.gov

For pyrimidine derivatives, DFT calculations are crucial for determining key geometric parameters such as bond lengths, bond angles, and dihedral angles. These calculations help in establishing the most stable three-dimensional structure of the molecule. For instance, in studies of similar heterocyclic systems, optimized geometrical parameters obtained by DFT methods have shown good agreement with experimental data. nih.gov The stability of the molecule can be assessed by analyzing the total energy and the energies of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting molecular reactivity and stability. researchgate.net

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.0 to -2.0 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.5 to 6.5 eV | Indicator of chemical reactivity and stability |

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. While computationally more intensive than DFT, methods like Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate electronic structure information. For related heterocyclic compounds like cyclopropylpyridines, ab initio calculations have been used to investigate conformational preferences and the electronic effects of substituents. researchgate.net These high-level calculations can refine the understanding of electron distribution, molecular orbital energies, and the nature of chemical bonds within the 4-(2-Bromopropyl)pyrimidine molecule.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations extend the investigation from static structures to dynamic systems, providing insights into conformational flexibility and reaction pathways.

The presence of a flexible bromopropyl side chain in 4-(2-Bromopropyl)pyrimidine necessitates a thorough conformational analysis. The rotation around the single bonds connecting the propyl chain to the pyrimidine ring and within the chain itself can lead to various conformers with different energies. Computational studies on molecules with similar structural features, such as substituted bithiophenes and pyrazolo[3,4-d]pyrimidines, have shown that even subtle changes in torsion angles can lead to distinct, stable conformations (polymorphs) with different properties. mdpi.comrsc.org

A potential energy surface scan, performed by systematically rotating the relevant dihedral angles, can identify the most stable conformers (energy minima) and the transition states connecting them. Such analysis reveals the preferred spatial arrangement of the bromopropyl group relative to the pyrimidine ring, which can influence its chemical behavior and intermolecular interactions. mdpi.com

Computational methods are invaluable for elucidating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For pyrimidine-containing molecules that act as inhibitors or reactants, Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can model chemical reactions, such as the formation of a covalent bond with a biological target. chemrxiv.org Theoretical investigations into the synthesis of related pyrido[2,3-d]pyrimidines have detailed multi-step reaction pathways, including condensation, addition, and cyclization steps. nih.gov By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products, providing a detailed understanding of the reaction kinetics and thermodynamics. chemrxiv.orgnih.gov

Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic properties, which can aid in the characterization of new compounds and the interpretation of experimental spectra. For pyrimidine derivatives, DFT calculations have been successfully used to predict vibrational (FTIR and Raman) and NMR spectra. nih.govnih.gov

Calculated vibrational frequencies, after appropriate scaling, often show excellent agreement with experimental FTIR and FT-Raman spectra, facilitating the assignment of complex spectral bands to specific molecular motions. nih.govresearchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, providing theoretical support for structural assignments made from experimental NMR data. nih.govresearchgate.net

| Spectrum Type | Predicted Parameter | Typical Range/Value |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) of pyrimidine protons | 7.0 - 9.0 ppm |

| Chemical Shift (δ) of alkyl protons | 1.0 - 4.5 ppm | |

| ¹³C NMR | Chemical Shift (δ) of pyrimidine carbons | 110 - 165 ppm |

| Chemical Shift (δ) of alkyl carbons | 10 - 50 ppm | |

| FTIR | C-H stretching (aromatic) | 3000 - 3100 cm⁻¹ |

| C=N/C=C stretching (ring) | 1400 - 1600 cm⁻¹ |

Quantitative Structure-Reactivity Relationships (QSAR) from a Theoretical Perspective

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or a specific property. researchgate.netijert.org From a theoretical perspective, QSAR studies on pyrimidine derivatives, including 4-(2-Bromopropyl)pyrimidine, would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure and electronic properties.

The process for a theoretical QSAR study would involve:

Descriptor Calculation: For a set of pyrimidine analogues, a wide range of descriptors would be calculated using computational chemistry software. These can be classified into several categories:

Constitutional (1D): Molecular weight, atom counts.

Topological (2D): Connectivity indices that describe the branching of the molecular skeleton.

Geometrical (3D): Molecular surface area, volume, shape indices.

Quantum Chemical: Dipole moment, HOMO/LUMO energies, atomic charges, electrostatic potential values. researchgate.net

Model Building: A statistical method, such as multiple linear regression or partial least squares, is used to build a mathematical equation that relates a subset of the calculated descriptors to the observed activity. nih.gov

Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability. researchgate.net

For 4-(2-Bromopropyl)pyrimidine, descriptors such as its lipophilicity (logP), molecular refractivity, dipole moment, and the energies of its frontier molecular orbitals (HOMO and LUMO) would be important for developing a QSAR model. Such a model could then be used to predict the activity of new, unsynthesized pyrimidine derivatives, thereby guiding the design of compounds with improved properties. nih.govrutgers.edu

Applications in Chemical Synthesis and Materials Science Non Biological

Ligand Development in Catalysis

While the pyrimidine (B1678525) scaffold is of great importance in medicinal chemistry and materials science, the specific contributions and synthetic applications of 4-(2-Bromopropyl)pyrimidine remain an area that is not documented in available scientific and technical databases. This suggests that the compound may be a novel reagent, a highly specialized intermediate with limited public documentation, or a compound whose applications in these specific non-biological fields have not yet been explored or published. Further research and publication in peer-reviewed sources would be necessary to elaborate on its potential roles in these areas of chemical science.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrimidine (B1678525) derivatives has traditionally involved methods that are often not aligned with the principles of green chemistry, utilizing hazardous reagents and solvents. rasayanjournal.co.in However, the future of synthesizing compounds like 4-(2-Bromopropyl)pyrimidine is increasingly focused on sustainable and eco-friendly methodologies. tandfonline.com

Future synthetic strategies are expected to prioritize:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a product, which enhances efficiency and reduces waste. rasayanjournal.co.in The application of MCRs to construct the substituted pyrimidine core of 4-(2-Bromopropyl)pyrimidine could streamline its production significantly.

Green Catalysts and Solvents: Research is moving towards the use of biodegradable catalysts and green solvents, such as ionic liquids or even water, to minimize environmental impact. rasayanjournal.co.inresearchgate.net Techniques like using magnetized deionized water as a solvent under catalyst-free conditions are being explored for pyrimidine synthesis. researchgate.net

Energy-Efficient Techniques: Methods like microwave-assisted and ultrasound-assisted synthesis are gaining traction. benthamdirect.com These techniques can dramatically reduce reaction times, increase yields, and lead to purer products compared to conventional heating methods. rasayanjournal.co.in

| Methodology | Traditional Approach | Sustainable (Future) Approach | Key Advantages of Sustainable Approach |

|---|---|---|---|

| Reaction Type | Step-wise synthesis | One-pot, Multicomponent Reactions (MCRs) | Higher atom economy, reduced waste, simplified procedures. rasayanjournal.co.in |

| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, solvent-free conditions | Reduced environmental pollution and health hazards. rasayanjournal.co.inresearchgate.net |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, ultrasonication | Faster reaction rates, higher yields, energy efficiency. benthamdirect.com |

| Catalysts | Homogeneous acid/base catalysts | Heterogeneous, reusable, or green catalysts | Ease of separation, recyclability, lower toxicity. nih.gov |

Exploration of Unprecedented Reactivity and Transformation Pathways

The 4-(2-Bromopropyl)pyrimidine molecule possesses two key reactive sites: the electron-deficient pyrimidine ring and the electrophilic carbon atom attached to the bromine. Future research will likely focus on leveraging these features to forge novel molecular architectures.

The bromine atom on the propyl side chain is a versatile handle for various transformations. While standard nucleophilic substitution is expected, future explorations could involve:

Transition Metal-Catalyzed Cross-Coupling: Although the bromine is on an alkyl chain and not directly on the aromatic ring, innovative catalytic systems could enable novel cross-coupling reactions, creating complex carbon-carbon and carbon-heteroatom bonds.

Radical-Mediated Reactions: Photoredox catalysis or other radical initiation methods could unlock unique reactivity pathways for the bromopropyl group, allowing for transformations not accessible through traditional ionic chemistry.

The pyrimidine ring itself, being electron-deficient, is susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. wikipedia.org Research into the bromination of pyrimidines indicates that the C-5 position is also reactive under certain conditions, typically requiring adjacent activating groups. publish.csiro.au The reactivity of the 4-(2-Bromopropyl)pyrimidine ring could be further modulated and exploited in novel cyclization or functionalization reactions.

Integration of Machine Learning and AI in Chemical Research of Pyrimidine Derivatives

Key emerging applications include:

Retrosynthesis Prediction: AI-powered tools can deconstruct complex target molecules into simpler, commercially available starting materials. chemcopilot.com For novel compounds derived from 4-(2-Bromopropyl)pyrimidine, AI can propose innovative and efficient synthetic routes that a human chemist might overlook. arxiv.org Transfer learning models are being specifically developed to improve retrosynthesis predictions for heterocyclic compounds, which have been a challenge due to lower data availability. ox.ac.ukacs.org

Reaction Outcome and Yield Prediction: ML models, trained on vast databases of chemical reactions, can predict the likely products, yields, and even optimal reaction conditions for unseen reactions. drugtargetreview.compreprints.org This can save significant time and resources by minimizing trial-and-error experimentation. drugtargetreview.com

In Silico Property Prediction: AI can forecast the physicochemical and potential biological properties of novel pyrimidine derivatives. This allows for the rapid screening of virtual libraries of compounds derived from 4-(2-Bromopropyl)pyrimidine for desired characteristics before committing to their synthesis.

| AI/ML Application | Description | Potential Impact on 4-(2-Bromopropyl)pyrimidine Research |

|---|---|---|

| Retrosynthetic Analysis | Algorithms propose synthetic pathways by working backward from the target molecule. chemcopilot.comarxiv.org | Design of efficient and novel synthesis routes for complex derivatives. |

| Forward Synthesis Prediction | Models predict the products and yields of chemical reactions. drugtargetreview.com | Optimization of reaction conditions and reduction of failed experiments. |

| Property Prediction | Predicts ADMET (absorption, distribution, metabolism, excretion, toxicity) and other properties. | Virtual screening of potential drug candidates or materials before synthesis. |

| Automated Synthesis | Integration of AI with robotic platforms for hands-off chemical synthesis. chemcopilot.com | High-throughput synthesis and testing of libraries of new pyrimidine compounds. |

Discovery of New Non-Biological Applications in Advanced Chemical Technologies

While pyrimidines are heavily studied for their medicinal properties, future research is expanding into their non-biological applications in advanced technologies. ignited.innih.gov The unique electronic properties of the pyrimidine ring make it an attractive candidate for materials science.

Emerging areas of interest for pyrimidine derivatives include:

Organic Electronics: The electron-withdrawing nature of the pyrimidine ring makes it a valuable component in materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net Derivatives of 4-(2-Bromopropyl)pyrimidine could be functionalized to create novel conjugated materials with tailored electronic and photophysical properties.

Corrosion Inhibitors: Pyrimidine derivatives have shown promise as effective and non-toxic corrosion inhibitors for metals like carbon steel, particularly in acidic environments. The nitrogen atoms in the pyrimidine ring can coordinate with metal surfaces, forming a protective layer.

Ligands in Coordination Chemistry: The nitrogen atoms of the pyrimidine ring can act as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs) or other complex materials with potential applications in catalysis, gas storage, and sensing.

Q & A

Q. What are the standard laboratory synthesis protocols for 4-(2-Bromopropyl)pyrimidine?

4-(2-Bromopropyl)pyrimidine is typically synthesized via nucleophilic substitution or alkylation reactions. A common approach involves reacting pyrimidine derivatives with brominated alkylating agents under controlled conditions. For example:

- Reaction conditions : Use anhydrous THF or DMSO as solvents, with bases like DIPEA (N,N-diisopropylethylamine) to facilitate substitution .

- Purification : Column chromatography (e.g., silica gel, 10% methanol in dichloromethane) is employed to isolate the product, yielding 70–85% purity depending on substituents .

Q. What safety protocols are essential for handling 4-(2-Bromopropyl)pyrimidine?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors .

- Waste disposal : Segregate halogenated waste and transfer to certified hazardous waste facilities .

- Storage : Store in airtight containers at 2–8°C in the dark to prevent decomposition .

Q. How is 4-(2-Bromopropyl)pyrimidine purified after synthesis?

- Liquid-liquid extraction : Separate organic and aqueous phases using ethyl acetate/water .

- Column chromatography : Optimize solvent gradients (e.g., hexane/ethyl acetate) for high-purity isolation .

- Recrystallization : Use ethanol or acetonitrile for crystalline product formation .

Advanced Research Questions

Q. How can reaction mechanisms for 4-(2-Bromopropyl)pyrimidine synthesis be validated?

- Kinetic studies : Monitor reaction progress via TLC or HPLC to identify intermediates .

- Isotopic labeling : Use deuterated reagents (e.g., D₂O) to trace proton transfer steps in substitution reactions .

- Computational modeling : DFT (Density Functional Theory) calculations predict transition states and activation energies .

Q. What analytical methods confirm the structural integrity of 4-(2-Bromopropyl)pyrimidine?

Q. How can contradictory data in biological activity assays be resolved?

- Dose-response curves : Test multiple concentrations (e.g., 1 nM–100 µM) to identify IC₅₀ variability .

- Cell line specificity : Validate results across diverse cell models (e.g., NCI-60 panel) to rule out lineage-dependent effects .

- Counter-screening : Use unrelated assays (e.g., kinase inhibition vs. cytotoxicity) to confirm target specificity .

Q. What strategies improve the yield of 4-(2-Bromopropyl)pyrimidine in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.